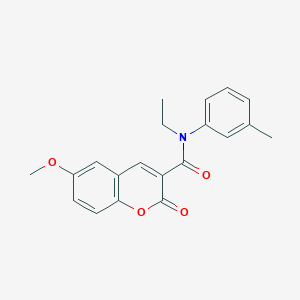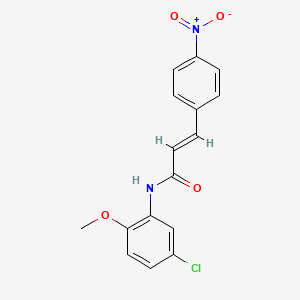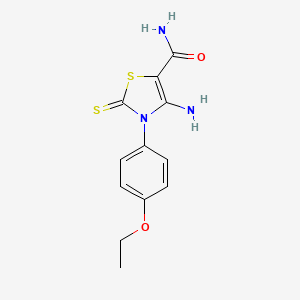![molecular formula C10H9Cl3N2O2S B5799712 2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TCS or triclosan, and it has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. However, recent studies have raised concerns about the potential health and environmental risks associated with the widespread use of triclosan.
Wirkmechanismus
The mechanism of action of triclosan involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately results in bacterial death. Triclosan has also been shown to have activity against fungi and some viruses, although the mechanism of action against these organisms is not well understood.
Biochemical and Physiological Effects:
Triclosan has been shown to have a variety of biochemical and physiological effects on both microbial and mammalian cells. In microbial cells, triclosan has been shown to disrupt cell membrane integrity, inhibit fatty acid synthesis, and interfere with cell division. In mammalian cells, triclosan has been shown to have estrogenic activity, which may have implications for reproductive health. Triclosan has also been shown to have potential effects on the immune system and may contribute to the development of antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, its ability to inhibit fatty acid synthesis, and its well-established synthesis method. However, triclosan also has several limitations, including its potential toxicity to mammalian cells, its potential to contribute to the development of antibiotic resistance, and its potential to interfere with the activity of other antimicrobial agents.
Zukünftige Richtungen
There are several future directions for research on triclosan, including the development of novel antimicrobial agents based on the structure of triclosan, the investigation of triclosan's potential effects on the immune system and reproductive health, and the evaluation of triclosan's potential to contribute to the development of antibiotic resistance. Additionally, there is a need for further research on the environmental impacts of triclosan and the potential risks associated with its widespread use in consumer products.
Synthesemethoden
The synthesis of triclosan involves the reaction between 2,4,5-trichlorophenol and thionyl chloride, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure triclosan. This synthesis method has been well-established and is widely used in the production of triclosan for commercial and research purposes.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a selective agent in the isolation of bacteria and fungi, as well as in the evaluation of the efficacy of disinfectants and antiseptics. Triclosan has also been used in the development of novel antimicrobial agents and has shown promising results in the treatment of infections caused by drug-resistant bacteria.
Eigenschaften
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOETDGIFPXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6996464 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)








![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
